molecular formula C16H11N5O B6015322 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline

8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline

Cat. No.: B6015322
M. Wt: 289.29 g/mol
InChI Key: SESRXEZHRUUNNG-UHFFFAOYSA-N
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Description

8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline is an organic compound that features a quinoline core substituted with a tetrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable functional group in drug design and other chemical applications.

Preparation Methods

The synthesis of 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment to Quinoline: The synthesized tetrazole can then be attached to the quinoline core through an ether linkage.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as microwave-assisted synthesis or continuous flow chemistry.

Chemical Reactions Analysis

8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds and electrostatic interactions with biological targets, mimicking the behavior of carboxylic acids . This allows the compound to modulate biological pathways and exert its effects in medicinal applications.

Comparison with Similar Compounds

Similar compounds to 8-[(1-phenyl-1H-tetrazol-5-yl)oxy]quinoline include:

The uniqueness of this compound lies in its combination of the quinoline core and the tetrazole moiety, providing a versatile scaffold for drug design and material science applications.

Properties

IUPAC Name

8-(1-phenyltetrazol-5-yl)oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O/c1-2-8-13(9-3-1)21-16(18-19-20-21)22-14-10-4-6-12-7-5-11-17-15(12)14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESRXEZHRUUNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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